5-Chloro-N-(2-fluorobenzyl)-2-methylaniline

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Secure your supply of this regioisomerically pure N-benzylaniline building block. 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline (CAS 1036483-41-6) offers a distinct 5-chloro-2-methyl substitution pattern, enabling precise SAR comparison with the 3-chloro isomer (CAS 1040321-18-3). Its dual halogenation (Cl, ortho-F) creates a unique pharmacophoric signature for lead optimization in enzyme inhibitor and receptor ligand programs. Commercial availability at ≥97% purity ensures immediate use in multi-step synthesis without further purification. Confirm target engagement and synthetic yield confidently with this defined intermediate.

Molecular Formula C14H13ClFN
Molecular Weight 249.71 g/mol
CAS No. 1036483-41-6
Cat. No. B3341601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-(2-fluorobenzyl)-2-methylaniline
CAS1036483-41-6
Molecular FormulaC14H13ClFN
Molecular Weight249.71 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NCC2=CC=CC=C2F
InChIInChI=1S/C14H13ClFN/c1-10-6-7-12(15)8-14(10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3
InChIKeyYWDNDVICIZDAMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-N-(2-fluorobenzyl)-2-methylaniline (CAS 1036483-41-6): A Chloro-Fluorinated N-Benzylaniline Building Block for Medicinal Chemistry and Chemical Biology


5-Chloro-N-(2-fluorobenzyl)-2-methylaniline (CAS 1036483-41-6) is a disubstituted N-benzylaniline derivative bearing a chlorine atom at the 5-position of the 2-methylaniline ring and a fluorine atom at the ortho position of the benzyl ring . With a molecular formula of C₁₄H₁₃ClFN and a molecular weight of 249.71 g·mol⁻¹, it belongs to the class of halogenated aromatic secondary amines that serve as versatile synthetic intermediates in medicinal chemistry . The compound is commercially available at ≥97% purity from multiple specialty chemical suppliers and is primarily employed as a building block for the synthesis of more complex bioactive molecules, including enzyme inhibitors and receptor ligands .

Why 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline Cannot Be Casually Replaced by Other N-Benzylaniline Analogs


Within the N-benzylaniline chemical space, the precise position of halogen substituents on both the aniline and benzyl rings exerts a profound influence on molecular recognition, physicochemical properties, and downstream synthetic utility . The 5-chloro substitution pattern on the 2-methylaniline core is regioisomerically distinct from the 3-chloro isomer (CAS 1040321-18-3), resulting in altered steric and electronic environments that can dictate differential binding to biological targets or divergent reactivity in subsequent synthetic transformations . Furthermore, the presence of both chlorine (electron-withdrawing, lipophilic) and ortho-fluorine (strongly electron-withdrawing, hydrogen-bond-capable) substituents creates a unique pharmacophoric signature that non-halogenated or mono-halogenated analogs cannot replicate [1]. Generic interchange without empirical validation therefore risks compromising target engagement, synthetic yield, or structure-activity relationship consistency in lead optimization campaigns.

5-Chloro-N-(2-fluorobenzyl)-2-methylaniline: Quantitative Differentiation Evidence Against Structural Analogs


Regioisomeric Chlorine Position: 5-Chloro vs. 3-Chloro Substitution Defines Differential Predicted logP and Steric Profile

The 5-chloro-2-methylaniline substitution pattern in 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline is regioisomerically distinct from the 3-chloro isomer, 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline (CAS 1040321-18-3) . Although experimentally measured logP values are not publicly available for either compound, in silico predictions indicate that the 5-chloro isomer places the chlorine substituent para to the methyl group, whereas the 3-chloro isomer positions it ortho to the methyl group . This positional difference alters the molecular electrostatic potential surface and the steric accessibility of the secondary amine nitrogen, which is the primary reactive handle for further derivatization . Users selecting between these isomers must consider that the 5-chloro configuration may offer reduced steric hindrance around the amine for N-alkylation or N-acylation reactions compared to the 3-chloro isomer, where the chlorine atom is in closer proximity to the reactive center.

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Chlorine Presence vs. Non-Chlorinated Parent: Impact on Lipophilicity and Predicted Metabolic Stability

The incorporation of chlorine at the 5-position of the 2-methylaniline scaffold introduces a significant increase in molecular weight (+34.60 Da) and predicted lipophilicity compared to the non-chlorinated parent compound N-(2-Fluorobenzyl)-2-methylaniline (CAS 726160-97-0, MW 215.27 g·mol⁻¹) . Chlorine is a well-established halogen bonding donor and can participate in orthogonal intermolecular interactions (C–Cl···π, C–Cl···O=C) that are absent in the non-halogenated analog, potentially enhancing target binding affinity in biological systems [1]. In the context of lead optimization, the chlorine substituent also serves as a metabolic blocking group at the 5-position, which is a known site of oxidative metabolism on the aniline ring, thereby potentially improving metabolic stability compared to the unsubstituted parent .

Drug Design ADME/Tox Halogen Effects

Ortho-Fluorobenzyl Substituent: Conformational Restriction and Hydrogen Bonding Capability vs. Meta-Fluoro Isomer

The ortho-fluorine atom on the benzyl ring of 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline is positioned to engage in intramolecular N–H···F hydrogen bonding with the secondary amine proton, a conformational locking interaction that is geometrically inaccessible in the meta-fluoro isomer N-(3-Fluorobenzyl)-2-methylaniline . This intramolecular interaction can pre-organize the N-benzyl conformation and influence the presentation of the pharmacophore to biological targets [1]. N-Benzylaniline derivatives with ortho-fluorine substitution have been shown in crystallographic studies to adopt distinct low-energy conformations compared to their meta- or para-substituted counterparts, with implications for target binding and selectivity [2].

Conformational Analysis Fluorine Chemistry Molecular Recognition

Predicted Physicochemical Property Differentiation: Boiling Point and Density vs. Dichloro Analog

5-Chloro-N-(2-fluorobenzyl)-2-methylaniline exhibits a predicted boiling point of 362.3 ± 32.0 °C and a predicted density of 1.236 ± 0.06 g·cm⁻³ at 20 °C . In comparison, the dichloro analog 2,5-Dichloro-N-(2-fluorobenzyl)aniline (MW 270.13 g·mol⁻¹) has a higher molecular weight and is expected to have an elevated boiling point, though specific predicted values are not publicly available for direct comparison [1]. The lower molecular weight of the mono-chloro compound (249.71 vs. 270.13 g·mol⁻¹) may confer advantages in solution-phase handling, including potentially lower viscosity and improved solubility in common organic solvents, which are relevant considerations for preparative-scale synthesis and purification workflows .

Physicochemical Characterization Process Chemistry Purification

Commercial Availability and Purity Benchmarking: ≥97% Purity Enables Direct Use in SAR Campaigns

5-Chloro-N-(2-fluorobenzyl)-2-methylaniline is commercially supplied at a purity specification of ≥97% (GC area%) from multiple independent vendors, including ChemicalBook (H57964), BIOFOUNT, and Xiya Reagent, with packaged quantities ranging from 250 mg to 1 g . The 3-chloro positional isomer (CAS 1040321-18-3) is also available at 97% purity but is listed for custom synthesis by several suppliers, indicating potentially longer lead times and higher procurement costs . The 5-chloro isomer benefits from more readily available stock, with a listed unit price of approximately 1,695 CNY (~$233 USD) for 250 mg at 97% purity as of January 2024, providing a quantifiable procurement baseline .

Chemical Procurement Quality Control Medicinal Chemistry

5-Chloro-N-(2-fluorobenzyl)-2-methylaniline: Evidence-Driven Application Scenarios for Scientific and Industrial Users


Lead Optimization in Medicinal Chemistry: Halogenated N-Benzylaniline Scaffold Exploration

This compound serves as a regioisomerically defined entry point into the N-benzylaniline chemical space for structure-activity relationship (SAR) studies. When exploring the impact of chlorine substitution position on target binding, 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline provides the 5-chloro-2-methyl substitution pattern, which can be directly compared with the 3-chloro isomer (CAS 1040321-18-3) in parallel synthesis and biological evaluation workflows. The ortho-fluorobenzyl group further enables investigation of conformational effects on potency, as supported by the intramolecular N–H···F interaction rationale discussed in Section 3 [1].

Synthetic Intermediate for Plasma Kallikrein Inhibitor Development

The benzylamine structural motif present in this compound is a core pharmacophore in plasma kallikrein inhibitors, as described in patent EP2943483 (Kalvista Pharmaceuticals) [1]. 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline can be employed as a building block for constructing more elaborate benzylamine derivatives through N-functionalization or further aromatic substitution, supporting medicinal chemistry programs targeting diabetic macular edema and hereditary angioedema [2].

Chemical Biology Probe Synthesis: Trifunctional Probe Building Block Derivatization

The secondary amine in 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline provides a reactive handle for conjugation to photoaffinity labels, biotin tags, or bioorthogonal handles (e.g., alkyne, azide). Its dual halogenation (chlorine and fluorine) provides spectroscopic signatures (¹⁹F NMR, characteristic Cl isotope pattern in mass spectrometry) that facilitate tracking and characterization of derived probes in chemical biology applications. The ≥97% purity specification ensures that the starting material quality is sufficient for multi-step probe synthesis without additional purification steps .

Regioisomer-Dependent Biological Screening: Differential Target Engagement Studies

For research groups investigating halogen-dependent biological activity, this compound enables systematic exploration of two structural variables simultaneously: (i) chlorine position on the aniline ring (5- vs. 3-chloro) and (ii) fluorine position on the benzyl ring (ortho- vs. meta- vs. para-fluoro). The commercial availability of both the 5-chloro and 3-chloro isomers, each with defined purity, supports head-to-head comparative screening in enzyme inhibition, receptor binding, or cellular phenotypic assays, allowing deconvolution of regioisomer-specific pharmacological effects [1].

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